Electrochemical Methoxylation Yield: Azepane vs. Piperidine vs. Pyrrolidine Scaffolds
Under identical Shono-type electrochemical methoxylation conditions (2.0–2.5 F/mol, tetramethylammonium tetrafluoroborate, methanol, Pt electrodes), 1-acetyl-2-methoxyhexahydroazepine is obtained in 90.1% isolated yield from N-acetylhexahydroazepine [1]. The direct six-membered ring analog, 1-acetyl-2-methoxypiperidine, yields 80.5% under equivalent conditions, while the five-membered 1-acetyl-2-methoxypyrrolidine yields 80.0% [1]. This represents a 9–10 absolute percentage point yield advantage for the seven-membered azepane scaffold.
| Evidence Dimension | Isolated product yield in electrochemical α-methoxylation |
|---|---|
| Target Compound Data | 90.1% (1-acetyl-2-methoxyhexahydroazepine) |
| Comparator Or Baseline | 80.5% (1-acetyl-2-methoxypiperidine, 6-membered ring); 80.0% (1-acetyl-2-methoxypyrrolidine, 5-membered ring) |
| Quantified Difference | +9.6 percentage points vs. piperidine analog; +10.1 percentage points vs. pyrrolidine analog |
| Conditions | Electrolysis at 2.0–2.5 F/mol in methanol with (CH₃)₄NBF₄ conducting salt, Pt network electrodes, 10–40 °C; mean cell voltage 28.7–40.8 V [1] |
Why This Matters
Higher yield translates directly to lower cost per gram in procurement and reduced purification burden for subsequent synthetic steps.
- [1] Mitzlaff, M.; Warning, K.; Jensen, H. Process for preparing fungicidal monoalkoxy and dialkoxy N-substituted cyclic amines. U.S. Patent 4,149,941, April 17, 1979. Examples 5 (pyrrolidine), 6 (azepane), and 6 continuation (piperidine). View Source
